N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide
Overview
Description
N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring and an ethoxy group attached to another benzene ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide typically involves the following steps:
Formation of 2-(difluoromethoxy)aniline: This intermediate can be synthesized by reacting 2-nitroanisole with difluoromethyl ether in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine.
Acylation Reaction: The 2-(difluoromethoxy)aniline is then acylated with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is not fully understood. it is believed to interact with various molecular targets and pathways, such as:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes.
Modulation of Signaling Pathways: It may affect signaling pathways like PI3K/Akt/mTOR, NF-κB, and MAPK, which are crucial in cell growth, survival, and inflammation.
Comparison with Similar Compounds
N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide can be compared with other benzamide derivatives:
N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its biological activity.
N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide: Another similar compound with a methoxy group on the benzene ring, potentially affecting its reactivity and applications.
Uniqueness: The presence of both difluoromethoxy and ethoxy groups in this compound makes it unique, potentially offering distinct biological activities and chemical properties compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-2-21-12-9-7-11(8-10-12)15(20)19-13-5-3-4-6-14(13)22-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXNXBDYYFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24797302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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